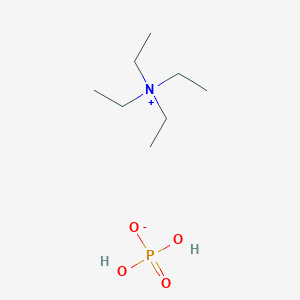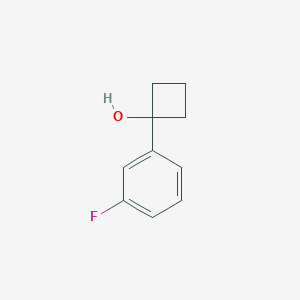![molecular formula C5HBr2N3Se B12096265 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic solar cells. This compound is characterized by the presence of bromine atoms at the 4 and 7 positions of the selenadiazolo[3,4-c]pyridine ring system, which imparts unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine typically involves the bromination of the parent selenadiazolo[3,4-c]pyridine compound. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Cross-Coupling Reactions: Notably, Suzuki cross-coupling reactions are used to form carbon-carbon bonds, making this compound a valuable building block in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Cross-Coupling Reactions: Suzuki cross-coupling reactions involve the use of palladium catalysts and boronic acids under inert conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the selenadiazolo[3,4-c]pyridine ring system, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of organic solar cells as a photosensitizer due to its favorable optical and electrochemical properties.
Material Science:
Chemical Synthesis: It is employed in the synthesis of various heterocyclic compounds through cross-coupling and substitution reactions.
Mécanisme D'action
The mechanism by which 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine exerts its effects is primarily through its electronic properties. The presence of bromine atoms and the selenadiazolo[3,4-c]pyridine ring system allows for efficient charge transfer and light absorption, making it an effective photosensitizer in organic solar cells . The molecular targets and pathways involved include the interaction with light to generate excitons, which are then separated into charge carriers for electricity generation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Similar in structure but contains sulfur instead of selenium.
4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine: Contains oxygen instead of selenium.
Uniqueness
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This uniqueness makes it particularly valuable in applications requiring specific optical and electrochemical characteristics .
Propriétés
Formule moléculaire |
C5HBr2N3Se |
|---|---|
Poids moléculaire |
341.86 g/mol |
Nom IUPAC |
4,7-dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C5HBr2N3Se/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H |
Clé InChI |
CWQAEGUCVZIIJP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=N[Se]N=C2C(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)





![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
